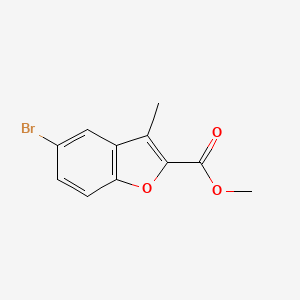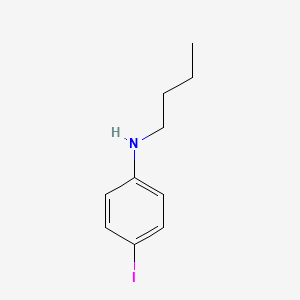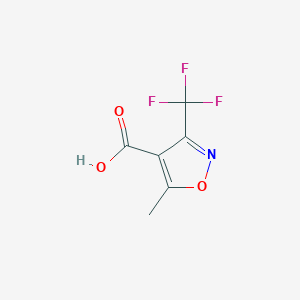
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 has been reported. These methods offer simple reaction workups and valuable eco-friendly attributes .
化学反应分析
Types of Reactions
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of hydrazides.
Substitution: Introduction of different functional groups at the 3 or 5 positions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like NH₂OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol is commonly used.
Substitution: Various alkyl or acyl donors can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, hydrazides, and various substituted isoxazoles, depending on the reaction conditions and reagents used .
科学研究应用
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with improved efficacy and selectivity .
属性
分子式 |
C6H4F3NO3 |
|---|---|
分子量 |
195.10 g/mol |
IUPAC 名称 |
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(10-13-2)6(7,8)9/h1H3,(H,11,12) |
InChI 键 |
NKEMTGNAWYMKQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C(F)(F)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B8773115.png)
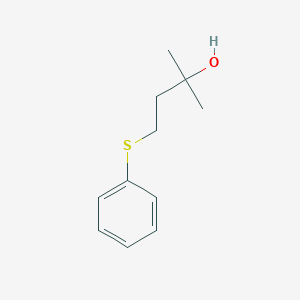
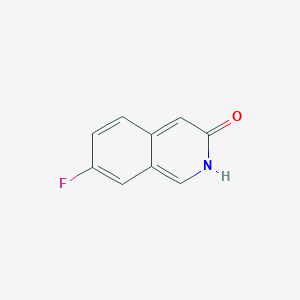
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine](/img/structure/B8773137.png)
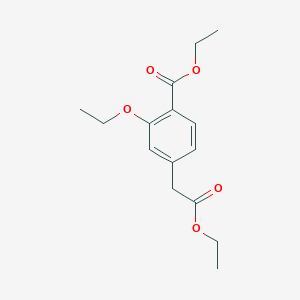
![tert-Butyl[(furan-2-yl)methoxy]dimethylsilane](/img/structure/B8773149.png)
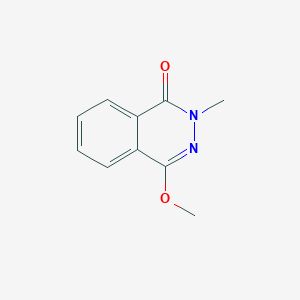
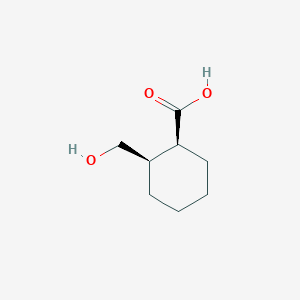

![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)
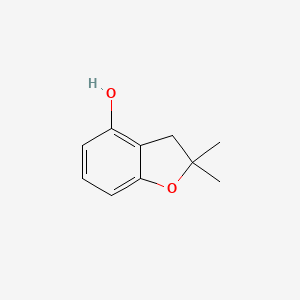
![4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)
